2-Oxido-5-methylquinone

Bioremediation Environmental Microbiology Enzyme Specificity

Procure 2-oxido-5-methylquinone as the definitive, pathway-specific biomarker for 2,4-dinitrotoluene (DNT) bioremediation. Its unique position in the DntB monooxygenase pathway ensures accurate metabolic flux tracking, unlike generic quinones. Essential for directed evolution of DntB variants (baseline kcat/Km=40 s⁻¹ M⁻¹) and as a UHPLC-QTOF/MS reference standard for botanical pesticide QC. Differentiate your research with this native anion to probe methyl substituent effects on redox potential and lipophilicity.

Molecular Formula C7H5O3-
Molecular Weight 137.11 g/mol
Cat. No. B1262532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxido-5-methylquinone
Molecular FormulaC7H5O3-
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=O)C=C1[O-]
InChIInChI=1S/C7H6O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8H,1H3/p-1
InChIKeyVARNMYNPBOOFAZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxido-5-methylquinone Procurement Guide: Biodegradation Pathway Intermediate and Physicochemical Specifications for Environmental and Enzyme Research


2-Oxido-5-methylquinone is the conjugate base (anion) of 2-hydroxy-5-methylquinone, a member of the monohydroxy-1,4-benzoquinone class carrying a methyl substituent at position 5. It is the major microspecies at physiological pH 7.3 [1]. This compound functions as a crucial intermediate in the aerobic microbial degradation pathway of the priority pollutant 2,4-dinitrotoluene (2,4-DNT), specifically generated by the enzyme 4-methyl-5-nitrocatechol (4M5NC) monooxygenase [2].

Why Generic Quinone Substitution Is Ineffective for 2-Oxido-5-methylquinone in Biodegradation and Enzymatic Studies


Generic quinones like 1,4-benzoquinone or 2,5-dimethyl-1,4-benzoquinone cannot substitute for 2-oxido-5-methylquinone in specific research contexts, particularly in the study of 2,4-dinitrotoluene (DNT) bioremediation. The enzymes in this pathway exhibit extremely narrow substrate specificity. For instance, the 4M5NC monooxygenase that produces this compound does not accept closely related analogs like 3-methyl-4-nitrocatechol or 4-chlorocatechol [1]. Furthermore, the downstream 2-hydroxy-5-methylquinone reductase (EC 1.1.1.-) is specifically named for this substrate, catalyzing its conversion to 2,4,5-trihydroxytoluene, a step that is essential for subsequent ring fission and complete mineralization. Using a non-native quinone would fail to track this specific metabolic flux or induce the correct catabolic enzymes [2].

Quantitative Evidence Guide for 2-Oxido-5-methylquinone Selection: Comparative Physicochemical and Biochemical Data


Biodegradation Pathway Specificity: 2-Oxido-5-methylquinone vs. Other Hydroxybenzoquinones in 2,4-DNT Mineralization

2-Oxido-5-methylquinone is the obligatory intermediate in the 2,4-dinitrotoluene (2,4-DNT) degradation pathway. Its parent acid, 2-hydroxy-5-methylquinone, is produced from 4-methyl-5-nitrocatechol (4M5NC) by the DntB monooxygenase, an enzyme with a very narrow substrate range. This enzyme does not process other nitrocatechols like 3-methyl-4-nitrocatechol or 4-chlorocatechol [1]. In contrast, the structurally simpler analog 2-hydroxy-1,4-benzoquinone is a byproduct of phenol metabolism and is not part of this critical nitroaromatic degradation pathway [2]. This unique pathway position makes 2-oxido-5-methylquinone the only valid biomarker for this specific detoxification process.

Bioremediation Environmental Microbiology Enzyme Specificity

Ionization State and Lipophilicity: 2-Oxido-5-methylquinone vs. Unionized Parent Compound at Physiological pH

At pH 7.3, 2-oxido-5-methylquinone exists predominantly as an anion (physiological charge -1), a consequence of its predicted acidic pKa of 6.12, making it more water-soluble than its unionized parent acid, 2-hydroxy-5-methylquinone [1]. The calculated logP for this anionic species is 0.9 [1]. In comparison, the non-methylated parent analog 2-hydroxy-1,4-benzoquinone has a similar pKa (6.03) but a lower predicted logP (0.51), indicating the 5-methyl substituent increases lipophilicity [2]. Furthermore, a non-hydroxylated analog, 2,5-dimethyl-1,4-benzoquinone, has an even higher reported logP of 1.03, demonstrating the lipophilicity hierarchy based on substitution .

Physicochemical Property ADME Prediction Bioavailability

Enzyme Catalytic Efficiency: Production Rate of 2-Oxido-5-methylquinone Precursor by Wild-Type vs. Engineered DntB

The catalytic efficiency for producing the direct precursor to 2-oxido-5-methylquinone (4M5NC) is quantifiable via kcat/Km for the DntB enzyme. The purified wild-type DntB enzyme has a kcat/Km of 40 s⁻¹ M⁻¹ for its native substrate 4M5NC [1]. This efficiency can be significantly enhanced: an engineered variant (M22L/L380I) demonstrated an 11-fold higher efficiency (kcat/Km = 450 s⁻¹ M⁻¹) for degrading the alternative substrate 4-nitrophenol (4NP), and a 4-fold higher activity towards 3-methyl-4-nitrophenol (3M4NP) compared to the wild-type [1]. This demonstrates that the native enzyme is highly specialized, and its activity can be tuned, but the primary natural product is uniquely 2-hydroxy-5-methylquinone.

Protein Engineering Enzyme Kinetics Nitroaromatic Degradation

Presence in Natural Bioactive Extracts: 2-Oxido-5-methylquinone Co-occurs with Other Potent Metabolites in Pesticidal Fractions

2-Oxido-5-methylquinone has been identified via UHPLC-QTOF/MS as one of several active compounds in a pomegranate fruit peel aqueous extract that demonstrated high toxicity against three sucking pests of rose [1]. The extract showed high efficacy, and the presence of this compound alongside genistein, rutin, quercetin 3-O-glucoside, and others contributes to the overall toxic effect [1]. While a direct comparative LC50 for this single compound is not isolated in this study, its detection as a constituent of a highly active fraction distinguishes it from quinones like 2,5-dimethyl-1,4-benzoquinone, which act through a specific urease inhibition mechanism (IC50 = 0.98 μM) rather than a multi-component pest toxicity profile .

Natural Product Chemistry Agricultural Biotechnology Pest Management

Key Application Scenarios for 2-Oxido-5-methylquinone Based on Verified Differentiation Evidence


Environmental Monitoring: LC-MS/MS Biomarker for 2,4-DNT Bioremediation

Use 2-oxido-5-methylquinone as a specific quantitative biomarker to confirm the active microbial degradation of 2,4-dinitrotoluene (DNT) in contaminated soil and groundwater. Its unique position in the pathway, confirmed by kinetic data from the producing DntB enzyme [1], ensures that detection of this intermediate accurately reflects functional biodegradation activity, avoiding interference from other nitroaromatic compounds or generic quinones that might be present in complex environmental samples.

Biocatalyst Development: Benchmark Substrate for Engineering Nitroaromatic Degrading Enzymes

Employ 2-oxido-5-methylquinone as the native reaction product standard for the directed evolution or rational design of 4-methyl-5-nitrocatechol monooxygenase (DntB) variants. The established wild-type kinetics (kcat/Km = 40 s⁻¹ M⁻¹ for its precursor) and the known 11-fold efficiency gains from engineered mutants (kcat/Km = 450 s⁻¹ M⁻¹ for 4NP) provide a precise baseline and a clear target for protein engineering campaigns aimed at broadening substrate scope or enhancing turnover of recalcitrant nitroaromatic pollutants [2].

Natural Product Pesticide Research: Reference Standard for Botanical Extract Fingerprinting

Utilize 2-oxido-5-methylquinone as an analytical reference standard for UHPLC-QTOF/MS fingerprinting of bioactive fractions from plant extracts like pomegranate peel. Its confirmed presence in a mixture with high toxicity against pests such as thrips and mites [3] makes it a key marker for quality control and standardization of investigational botanical pesticides, setting it apart from single-target quinones like the urease inhibitor 2,5-dimethyl-1,4-benzoquinone (IC50 = 0.98 μM) .

Physicochemical Studies: Model Compound for Investigating Substituent Effects on Quinone Redox Chemistry

Deploy 2-oxido-5-methylquinone as a model anion to study the influence of a 5-methyl substituent on the redox potential and lipophilicity of p-benzoquinones. Its intermediate predicted logP (0.9), which falls between the non-methylated 2-hydroxy-1,4-benzoquinone (logP 0.51) and the dimethylated analog 2,5-dimethyl-1,4-benzoquinone (logP 1.03), allows researchers to systematically probe how incremental methylation modulates the electron affinity and partitioning of quinone/hydroquinone couples in protic and aprotic solvents [4].

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